Sarcoursodeoxycholic acid

Description

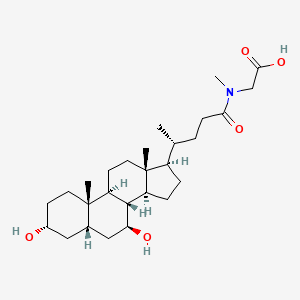

Structure

2D Structure

3D Structure

Properties

CAS No. |

88446-87-1 |

|---|---|

Molecular Formula |

C27H45NO5 |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetic acid |

InChI |

InChI=1S/C27H45NO5/c1-16(5-8-23(31)28(4)15-24(32)33)19-6-7-20-25-21(10-12-27(19,20)3)26(2)11-9-18(29)13-17(26)14-22(25)30/h16-22,25,29-30H,5-15H2,1-4H3,(H,32,33)/t16-,17+,18-,19-,20+,21+,22+,25+,26+,27-/m1/s1 |

InChI Key |

YZYBIGOLMMAZFK-IMLYGNJHSA-N |

SMILES |

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

sarcoursodeoxycholic acid SUDCA UDCS ursodeoxycholylsarcosine |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization of Sarcoursodeoxycholic Acid

Methodologies for Sarcoursodeoxycholic Acid Synthesis

The synthesis of this compound primarily involves the conjugation of ursodeoxycholic acid (UDCA) with sarcosine (B1681465). Key methodologies have been developed to ensure high purity and yield.

Mixed Anhydride (B1165640) Method and Optimization Strategies

A prevalent method for synthesizing SUDC is the mixed anhydride method. nih.gov This technique involves the activation of the carboxylic acid group of ursodeoxycholic acid to form a mixed anhydride, which then readily reacts with the amino group of sarcosine to form the desired amide linkage.

The process typically begins with the reaction of the starting carboxylic acid with a reagent like ethyl chloroformate or isobutyl chloroformate to generate a mixed anhydride. highfine.com This activated intermediate is then reacted with an amine to produce the corresponding amide. highfine.com To enhance the efficiency of this reaction and minimize side products, optimization strategies are crucial. These can include careful control of reaction temperature and the use of specific bases to facilitate the reaction. google.com The choice of solvent can also significantly impact the formation of the mixed anhydride. researchgate.net

Conjugation with Sarcosine Methyl Ester Hydrochloride for Purity

To achieve high purity of this compound, conjugation of ursodeoxycholic acid with sarcosine methyl ester hydrochloride is a preferred strategy. nih.gov The use of the methyl ester of sarcosine protects its carboxylic acid group, preventing self-condensation and the formation of impurities. nih.gov The hydrochloride salt form ensures the stability and solubility of the sarcosine reactant. sigmaaldrich.comscbt.com This method has been shown to produce pure sarcoUDCA. nih.gov

Synthesis and Characterization of Related Conjugates and Impurities

During the synthesis of this compound, the formation of related conjugates and impurities can occur, necessitating their characterization and the development of strategies to minimize their presence.

Formation and Characterization of Diamino Acid Conjugates (e.g., Sarcosylsarcosine Conjugates)

A notable by-product in the synthesis of SUDC is the formation of diamino acid conjugates, such as the sarcosylsarcosine conjugate of ursodeoxycholic acid. nih.gov This impurity arises, particularly when free sarcosine is used for conjugation, through the self-condensation of sarcosine molecules before conjugation with UDCA. nih.gov The characterization of this diamino acid conjugate has been achieved using techniques like chemical ionization mass spectrometry. nih.gov The formation of such conjugates is not unique to sarcosine; for instance, the use of free glycine (B1666218) in conjugation with UDCA can lead to the formation of glycylglycoUDCA. nih.gov

Strategies for Mitigating By-product Formation

The primary strategy to mitigate the formation of diamino acid by-products is the use of a protected form of the amino acid during conjugation. nih.gov As mentioned earlier, employing sarcosine methyl ester hydrochloride prevents the sarcosine from reacting with itself, thereby leading to the synthesis of pure this compound. nih.gov This highlights the importance of protecting reactive functional groups on the amino acid to direct the conjugation reaction toward the desired product.

Advanced Derivatization Techniques for this compound Analogs

To explore the structure-activity relationship and develop novel compounds with potentially enhanced properties, advanced derivatization techniques can be applied to this compound. Derivatization involves chemically modifying a compound to produce a new one with different properties. researchgate.net

Common derivatization strategies that could be applied to SUDC include:

Alkylation and Acylation: Modifying the hydroxyl groups of the ursodeoxycholic acid backbone through alkylation or acylation could alter the compound's lipophilicity and biological interactions. researchgate.net

Silylation: This technique, often used to increase volatility for gas chromatography, involves replacing active hydrogens on polar functional groups with a nonpolar moiety, which could also be used to create novel analogs for biological testing.

Further Conjugation: The free carboxylic acid of SUDC could be further conjugated with other molecules of interest, such as fluorescent tags for imaging studies or other pharmacologically active agents to create hybrid compounds. The synthesis of a 5-aminosalicylic acid conjugate of ursodeoxycholic acid demonstrates the feasibility of such an approach. researchgate.net

These derivatization techniques offer a versatile platform for generating a library of this compound analogs, which can then be screened for improved or novel biological activities. nih.govnih.gov

Biosynthesis and Endogenous Metabolic Pathways of Sarcoursodeoxycholic Acid

Comparative Metabolic Fate in Enterohepatic Circulation

The enterohepatic circulation is the process whereby bile acids are secreted by the liver into the bile, enter the small intestine to aid in digestion, and are then reabsorbed, primarily in the terminal ileum, and returned to the liver via the portal vein. wikipedia.orgdoctorlib.org This recycling is highly efficient, with over 95% of bile acids being reabsorbed. wikipedia.org The metabolic fate of Sarcoursodeoxycholic acid within this circulatory pathway is distinguished by its significant stability compared to naturally conjugated bile acids.

In the lower intestine, gut bacteria possess enzymes, notably bile salt hydrolases (BSH), that deconjugate bile acids by cleaving the amide bond linking the steroid nucleus to its conjugated amino acid (glycine or taurine). jnmjournal.orgwikipedia.org This deconjugation is a critical gateway step, making the bile acids available for further bacterial modifications. jnmjournal.org

This compound, however, demonstrates marked resistance to this bacterial deconjugation. nih.govresearchgate.net A study in hamsters compared the fecal excretion of SUDC with that of its parent compound, UDCA. After oral administration of radio-labeled SUDC, the majority (77%) of the recovered compound from the feces was identified as intact SUDC. nih.gov This indicates that the N-methylated peptide bond of SUDC is a poor substrate for the bile salt hydrolases that readily cleave glycine- and taurine-conjugated bile acids. nih.govresearchgate.net

Following deconjugation, free primary bile acids can undergo 7α-dehydroxylation by intestinal bacteria, a process that converts them into secondary bile acids. nih.govnih.gov For instance, chenodeoxycholic acid (a 7α-hydroxy bile acid) is converted to the potentially hepatotoxic lithocholic acid (LCA). jnmjournal.orgresearchgate.net While UDCA, the 7β-hydroxy epimer of chenodeoxycholic acid, is less susceptible to this transformation than chenodeoxycholic acid, some conversion to LCA still occurs. researchgate.net

This compound exhibits a profound resistance to 7-dehydroxylation, primarily because it first resists the prerequisite step of deconjugation. nih.govresearchgate.net In the same hamster study, while orally administered UDCA was metabolized to LCA, the administration of SUDC did not result in the formation of LCA. nih.gov This resistance prevents the formation of the toxic secondary bile acid LCA from the SUDC molecule. researchgate.net

Table 1: Comparative Metabolic Fate of Orally Administered SUDC vs. UDCA in Hamsters

| Compound Administered | Primary Fecal Metabolite | Percentage of Recovered Compound | Evidence of 7-Dehydroxylation | Source |

|---|---|---|---|---|

| [24-14C]SUDC | Intact SUDC | 77% | No | nih.gov |

Resistance to Bacterial Deconjugation

Hepatic Processing and Biliary Excretion Mechanisms

After intestinal absorption, substances enter the portal circulation and are transported to the liver, where they are taken up by hepatocytes for processing and potential secretion into the bile. aasld.orgmsdmanuals.com this compound is efficiently absorbed from the intestine and undergoes rapid hepatic processing and biliary excretion.

A study utilizing bile fistula rats demonstrated that following intraduodenal administration, more than 90% of the administered SUDC was recovered in the bile within 24 hours. nih.gov Crucially, the excreted compound was unchanged, indicating that SUDC is not metabolized during its absorption from the intestine or its passage through the liver. nih.gov This suggests that SUDC is efficiently taken up from the portal blood by hepatocytes, likely via the same transporters responsible for endogenous bile acid uptake, and is then actively secreted across the canalicular membrane into the bile. nih.govaasld.org

Interplay with Endogenous Bile Acid Pool Dynamics

The administration of exogenous bile acids can significantly alter the composition and properties of the endogenous bile acid pool. The administration of UDCA, for example, modifies the bile acid pool by decreasing the levels of more hydrophobic, and potentially toxic, endogenous bile acids. nih.gov

Enzymatic Biotransformation and Intermediate Metabolite Research

Biotransformation is the chemical alteration of a substance within the body, typically facilitated by enzymes. nih.govopenaccessjournals.com The primary finding regarding SUDC's biotransformation is its remarkable resistance to the key enzymatic processes that modify other bile acids in the gut, namely the deconjugation by bacterial bile salt hydrolases and subsequent 7-dehydroxylation by products of the bai gene cluster. nih.govnih.govfrontiersin.org

Research into metabolites of this compound has also occurred in the context of its chemical synthesis. Studies have identified the formation of a dipeptide conjugate, sarcosylthis compound, as a byproduct when SUDC is synthesized using the mixed anhydride (B1165640) method with free sarcosine (B1681465). nih.govresearchgate.net The formation of this impurity is avoided when a protected form of sarcosine, such as its methyl or ethyl ester, is used for the conjugation. nih.govresearchgate.net While this is an intermediate of chemical synthesis rather than a metabolic product, this research characterizes closely related compounds and highlights the specific reactivity of the molecules involved.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | SUDC |

| Ursodeoxycholic acid | UDCA |

| Cholic acid | CA |

| Chenodeoxycholic acid | CDCA |

| Lithocholic acid | LCA |

| Sarcosylthis compound | |

| Glycine (B1666218) | |

| Taurine (B1682933) | |

| Sarcosine |

Molecular Mechanisms of Action of Sarcoursodeoxycholic Acid

Interactions with Nuclear Receptors and Transcription Factors (e.g., Farnesoid X Receptor Modulation)

Bile acids are recognized as significant signaling molecules that exert control over their own synthesis and transport, as well as lipid, glucose, and energy metabolism, primarily through the activation of nuclear receptors. nih.govjomes.org The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator in these processes, and its modulation is a critical aspect of bile acid activity. jomes.orgaginganddisease.org

Sarcoursodeoxycholic acid, like other bile acids, interacts with FXR. evitachem.com The activation of FXR by bile acids in the liver and intestine initiates a signaling cascade that regulates the expression of numerous genes. In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. jomes.org In the intestine, FXR activation stimulates the release of fibroblast growth factor 15 (FGF15 in rodents, FGF19 in humans), which travels to the liver to suppress CYP7A1 expression, thus providing another layer of feedback control. jomes.orgnih.gov

While potent FXR agonists can strongly suppress bile acid synthesis, the interaction of sarcoUDCA with FXR is more nuanced. As a hydrophilic bile acid, its affinity for FXR may differ from that of more hydrophobic bile acids like deoxycholic acid (DCA), which is a known FXR activator. nih.gov This differential activation may allow for a more modulated physiological response.

Beyond FXR, bile acids are known to interact with a suite of other nuclear receptors, including the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), liver X receptor (LXR), and the vitamin D receptor (VDR). nih.govnih.gov These receptors play crucial roles in xenobiotic detoxification, lipid metabolism, and inflammation. nih.gov For instance, UDCA has been shown to inhibit LXRα-mediated lipogenesis by inducing the nuclear corepressor SMILE, demonstrating a mechanism of action independent of direct receptor agonism. nih.gov The extent to which sarcoUDCA engages these other nuclear receptors is an area of ongoing investigation, but it is plausible that it contributes to a broad spectrum of metabolic regulation.

Table 1: Key Nuclear Receptors Modulated by Bile Acids

| Receptor | Primary Function in Metabolism | Known Interaction with Bile Acids |

| Farnesoid X Receptor (FXR) | Regulates bile acid, lipid, and glucose homeostasis. aginganddisease.org | Acts as a primary sensor for bile acids; sarcoUDCA interacts with FXR. nih.govevitachem.com |

| Liver X Receptor (LXR) | Regulates cholesterol homeostasis and lipogenesis. nih.gov | Indirect modulation; UDCA inhibits LXRα-mediated lipogenesis. nih.gov |

| Pregnane X Receptor (PXR) | Senses xenobiotics and regulates drug metabolism. nih.gov | Activated by certain bile acids to regulate metabolic pathways. nih.gov |

| Constitutive Androstane Receptor (CAR) | Regulates bilirubin (B190676) clearance and drug metabolism. nih.gov | Indirectly activated by bile acids. nih.gov |

| Vitamin D Receptor (VDR) | Regulates calcium homeostasis and has roles in bile acid metabolism. nih.gov | Activated by specific bile acids. nih.gov |

Modulation of Cellular Transport Systems

The movement of bile acids into and out of hepatocytes is a tightly controlled process managed by a variety of transport proteins. SarcoUDCA influences these systems, affecting both its own transport and that of other molecules.

The uptake of bile acids and other organic anions from the blood into hepatocytes is primarily mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are located on the basolateral (sinusoidal) membrane of hepatocytes. mdpi.comsolvobiotech.comcore.ac.uk

Research indicates a preference of these transporters for conjugated bile acids over unconjugated ones. nih.gov A study evaluating the transport of major human bile acids found that while unconjugated UDCA was not significantly transported by OATP1B1 or OATP1B3, its glycine (B1666218) and taurine (B1682933) conjugates were taken up rapidly. nih.gov Given that sarcoUDCA is a conjugate of UDCA with sarcosine (B1681465) (N-methylglycine), it is expected to be a substrate for OATP1B1 and OATP1B3, facilitating its efficient hepatic uptake. The affinity (Km values) for conjugated bile acids for these transporters is generally in the low micromolar range, indicating high-efficiency transport. nih.gov This efficient uptake is crucial for its subsequent metabolic functions within the liver.

Table 2: Substrate Preference of OATP1B1 and OATP1B3

| Bile Acid Type | Transport by OATP1B1/OATP1B3 | Rationale/Finding |

| Unconjugated Bile Acids (e.g., UDCA) | Not significant. nih.gov | Studies show poor transport of unconjugated UDCA and lithocholic acid. nih.gov |

| Conjugated Bile Acids (e.g., Glyco- and Tauro-conjugates) | Rapidly transported. nih.gov | Conjugated bile acids are preferred substrates with high affinity. nih.gov |

| This compound (sarcoUDCA) | Presumed Substrate | As a sarcosine (N-methylglycine) conjugate, it is expected to be recognized and transported by OATPs, similar to other amino acid conjugates. |

Following uptake and potential metabolism within the hepatocyte, bile acids are secreted across the canalicular (apical) membrane into the bile. This is an energy-dependent process driven by ATP-binding cassette (ABC) transporters. wjgnet.com The primary transporter for monovalent bile salts is the Bile Salt Export Pump (BSEP), also known as ABCB11. uniprot.orgnih.gov

Ursodeoxycholic acid (UDCA) has been shown to stimulate hepatobiliary secretion by upregulating the expression of BSEP (ABCB11) and the multidrug-resistant type 3 protein (MDR3 or ABCB4), which transports phospholipids (B1166683). researchgate.net This dual action enhances the secretion of bile salts and protective phospholipids into the bile, forming mixed micelles that reduce the cytotoxicity of bile. researchgate.net By increasing the capacity of the canalicular transport machinery, UDCA and its conjugates like sarcoUDCA can promote bile flow and the elimination of potentially harmful hydrophobic bile acids. The microtubule-dependent trafficking of BSEP to the canalicular membrane is enhanced by bile acids like taurocholate, suggesting a dynamic regulation of this transport system. uniprot.org

Organic Anion-Transporting Polypeptide (OATP) Interactions

Mechanisms of Membrane Interaction and Stabilization

Bile acids, known for their detergent properties, can interact with and modify biological membranes. justia.com The nature of this interaction depends on the specific bile acid's structure. SarcoUDCA, being a hydrophilic bile acid, is thought to incorporate into cellular membranes, where it can confer a stabilizing effect.

This stabilization may occur through several mechanisms. By inserting into the lipid bilayer, hydrophilic bile acids can alter the packing of phospholipids. walshmedicalmedia.com This can reduce membrane fluidity and decrease permeability to small, water-soluble molecules, thereby enhancing the membrane's barrier function. walshmedicalmedia.com This contrasts with hydrophobic bile acids, which can disrupt membranes and cause cell lysis at high concentrations.

The interaction of sarcoUDCA with the membrane may also protect against damage from more toxic bile acids by altering the membrane's physical properties, making it more resistant to detergent-induced disruption. Furthermore, cholesterol plays a significant role in membrane stability, and bile acids are key players in cholesterol emulsification and transport. walshmedicalmedia.comgoogle.com While this is primarily associated with digestion, the interaction of bile acids with membrane cholesterol could also influence the formation and stability of lipid rafts—microdomains important for cellular signaling. walshmedicalmedia.com The ability of certain molecules to stabilize membrane-associated protein aggregates is also an area of interest, suggesting that membrane-active compounds can influence protein conformation and function. elifesciences.orgnih.gov

Anti-apoptotic and ER Stress Response Damping Effects (Comparative with other bile acids like Tauroursodeoxycholic acid)

A critical aspect of the cytoprotective action of certain bile acids is their ability to inhibit apoptosis (programmed cell death) and alleviate stress in the endoplasmic reticulum (ER), a key organelle for protein folding.

The ER stress response, or unfolded protein response (UPR), is activated when misfolded proteins accumulate. oncotarget.com Prolonged ER stress can trigger apoptosis. Tauroursodeoxycholic acid (TUDCA) is a well-studied bile acid known for its potent anti-apoptotic and ER stress-damping properties. oncotarget.comnih.govnih.gov TUDCA acts as a chemical chaperone, helping to alleviate protein misfolding and reduce the activation of key ER stress sensors like PERK and IRE1α. nih.gov By doing so, it inhibits the downstream activation of apoptotic pathways, including the processing of caspase-12 and the activation of effector caspases-3 and -7. oncotarget.comnih.gov

SarcoUDCA is expected to share these protective properties. Its parent compound, UDCA, and its conjugates are known to protect cells from apoptosis induced by various stimuli, including toxic bile acids. The anti-apoptotic mechanism involves the stabilization of mitochondrial membranes and the inhibition of the release of pro-apoptotic factors like cytochrome c. mdpi.com This often involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.comfrontiersin.org

Table 3: Comparative Effects on ER Stress and Apoptosis

| Feature | Tauroursodeoxycholic acid (TUDCA) | This compound (sarcoUDCA) |

| ER Stress | Potent inhibitor; acts as a chemical chaperone to reduce UPR activation. oncotarget.comnih.gov | Believed to have similar effects, based on the known properties of UDCA conjugates in cytoprotection. |

| Apoptosis Inhibition | Blocks multiple apoptotic pathways, including those mediated by ER stress and mitochondria. nih.gov | Inhibits apoptosis, likely through mitochondrial stabilization and modulation of Bcl-2 family proteins. mdpi.com |

| Mechanism | Reduces activation of PERK, IRE1α, and caspase-12. nih.govnih.gov | Presumed to stabilize mitochondrial membranes and prevent Bax activation, similar to other protective bile acids. mdpi.com |

Cellular Signaling Pathways Modulated by Sarcoursodeoxycholic Acid

Investigation of Signal Transduction Cascades

Research, primarily centered on the epimer Ursodeoxycholic acid (UDCA), has identified several key signal transduction cascades that are modulated. These findings provide a strong basis for understanding the potential activity of SUDCA.

A primary mechanism involves the activation of cell survival pathways. Studies have demonstrated that hydrophilic bile acids can activate pro-survival cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways. nih.govmdpi.com Activation of these pathways helps to counteract pro-apoptotic signals. nih.gov For instance, UDCA has been shown to promote the phosphorylation and activation of ERK 1/2 and Akt, which are central nodes in cell survival signaling. mdpi.com

Conversely, these bile acids inhibit pro-apoptotic signaling. This is achieved by preventing the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria, a critical step in initiating apoptosis. mdpi.com Furthermore, UDCA has been observed to downregulate the expression of the tumor suppressor p53, another key regulator of cell death. mdpi.com In models of cholestatic liver disease, UDCA protects liver cells against apoptosis induced by other, more toxic bile acids. archivog.com This protective effect is linked to its ability to stabilize the mitochondrial membrane and reduce the release of cytochrome c. mdpi.com

Another significant finding is the ligand-independent activation of the glucocorticoid receptor. Treatment with UDCA can promote the nuclear translocation of the glucocorticoid receptor, where it can then regulate gene expression. aai.org This interaction represents a distinct signaling cascade through which the bile acid can exert immunomodulatory effects. aai.org

Crosstalk with Key Regulatory Pathways

The cellular effects of SUDCA and its analogs are not limited to the modulation of single pathways but also involve significant crosstalk, where the activity of one pathway influences another. This interplay is crucial for integrating various signals to produce a coordinated cellular response. nih.gov

A well-documented example of this crosstalk is the antagonistic relationship with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In esophageal cancer cells, pretreatment with UDCA was found to inhibit the activation of NF-κB and Activator protein-1 (AP-1) that was induced by the more toxic deoxycholic acid (DCA). nih.gov This inhibition was associated with preventing the degradation of IκB-α and blocking the phosphorylation of IKK-α/β and ERK1/2, key upstream activators of NF-κB. nih.gov UDCA can also attenuate NF-κB-mediated hepatic injury. mdpi.com

There is also significant crosstalk with nuclear receptors that regulate bile acid and lipid metabolism, most notably the Farnesoid X Receptor (FXR). mdpi.comnih.gov Unlike many other bile acids that are strong FXR agonists, UDCA is considered an FXR antagonist. nih.gov By antagonizing FXR, UDCA can influence the expression of key metabolic genes. For example, UDCA treatment has been shown to reduce the expression of the FXR target gene shp while decreasing the expression of cyp7a1, the rate-limiting enzyme in bile acid synthesis. mdpi.com This modulation indicates a complex feedback loop controlling bile acid homeostasis.

Furthermore, the interaction with the glucocorticoid receptor highlights crosstalk between bile acid signaling and steroid hormone pathways. UDCA-mediated activation of the glucocorticoid receptor can suppress the induction of MHC class II genes by Interferon-gamma (IFN-γ), demonstrating a direct link between bile acid signaling and the regulation of the immune response. aai.org

Transcriptomic and Proteomic Analysis of Pathway Modulation

The modulation of signaling pathways by bile acids like SUDCA culminates in widespread changes in gene and protein expression. Transcriptomic and proteomic analyses provide a global view of these changes, revealing the full extent of cellular reprogramming. frontiersin.orgnih.gov

Proteomic studies have been instrumental in identifying biomarkers of response to UDCA therapy. In a study of patients with Primary Biliary Cholangitis (PBC), serum proteome analysis identified a set of chemokines, including CXCL11 and CCL20, that were significantly elevated in patients who did not respond well to UDCA treatment. researchgate.net This suggests that the persistence of specific inflammatory signaling pathways, which these chemokines are part of, underlies the lack of therapeutic response. researchgate.net

Table 1: Differentially Expressed Proteins in UDCA Non-Responders vs. Responders This table summarizes selected serum proteins found to be significantly elevated in Primary Biliary Cholangitis patients who are non-responders to UDCA therapy compared to responders, as identified through proteomic analysis. Data sourced from a study on the UK-PBC cohort. researchgate.net

| Protein | Function | Associated Pathway/Process |

|---|---|---|

| CXCL11 | Chemokine (C-X-C motif) ligand 11 | Immune cell trafficking, Inflammation |

| CCL20 | Chemokine (C-C motif) ligand 20 | Inflammation, Biliary epithelial cell senescence |

| CXCL10 | Chemokine (C-X-C motif) ligand 10 | T-cell chemoattractant, Inflammation |

| CCL19 | Chemokine (C-C motif) ligand 19 | Lymphocyte homing, Immune surveillance |

Transcriptomic analyses have further elucidated the molecular mechanisms of UDCA action. In morbidly obese patients, UDCA administration was found to induce the expression of CYP7A1, the gene for the key enzyme in bile acid synthesis. nih.gov This effect is linked to UDCA's impact on the intestinal FXR/FGF19 signaling axis. nih.gov Integrated transcriptomic and proteomic analyses have also been applied to understand the effects of UDCA in various conditions, confirming that changes at the mRNA level often, but not always, correlate with changes in protein abundance, highlighting the complexity of gene expression regulation. frontiersin.orgplos.org These omics approaches are critical for building a comprehensive picture of how bile acids modulate cellular function. csic.esmdpi.com

Methodologies for Studying Cellular Signaling Responses

A variety of sophisticated methodologies are employed to dissect the cellular and molecular responses to bile acids. These techniques allow researchers to probe specific events within signaling cascades, from protein activation to gene expression. nih.govnih.gov

Biochemical assays are fundamental for this research. Western Blotting is widely used to detect the expression levels of specific proteins and their phosphorylation status, which is a key indicator of activation for many signaling proteins like ERK, Akt, and IKK. nih.govopen.edu To study the activity of transcription factors, researchers use techniques such as the Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, which detects the DNA-binding activity of factors like NF-κB and AP-1. nih.gov This can be complemented by ELISA-based assays that quantify the amount of activated transcription factor in nuclear extracts. nih.gov

Cell imaging techniques are vital for visualizing the spatial dynamics of signaling. Immunofluorescence and Immunocytochemistry use antibodies to label specific proteins within a cell, allowing researchers to observe their subcellular localization, such as the translocation of a transcription factor from the cytoplasm to the nucleus upon activation. aai.orgnih.gov

To assess the impact on gene regulation, Luciferase Reporter Assays are employed. In these experiments, the promoter of a gene of interest (e.g., the COX-2 promoter) is linked to a luciferase reporter gene, and the amount of light produced upon substrate addition serves as a readout of the promoter's activity. nih.gov

Large-scale "omics" technologies provide a global perspective. Transcriptomics , through methods like microarrays and RNA-sequencing , measures the expression levels of thousands of genes simultaneously. frontiersin.orgProteomics , often utilizing mass spectrometry or targeted approaches like the Olink Proximity Extension Assay , quantifies changes across the proteome, offering insights into the final output of signaling pathways. researchgate.netnih.gov

Table 2: Methodologies for Analyzing Cellular Signaling This table outlines common experimental techniques used to investigate the effects of compounds like SUDCA/UDCA on cellular signaling pathways and their specific applications.

| Methodology | Purpose | Example Application |

|---|---|---|

| Western Blot | Detects and quantifies specific proteins and their phosphorylation state. | Measuring levels of phosphorylated ERK (p-ERK) or IκB-α degradation. nih.gov |

| EMSA / Gel Shift Assay | Assesses DNA-binding activity of transcription factors. | Detecting NF-κB binding to its consensus DNA sequence. nih.gov |

| Immunofluorescence | Visualizes the subcellular location of proteins. | Observing the nuclear translocation of the glucocorticoid receptor. aai.org |

| Luciferase Reporter Assay | Measures the transcriptional activity of a specific gene promoter. | Assessing the effect of UDCA on COX-2 promoter activity. nih.gov |

| RNA-Sequencing | Performs global analysis of gene expression (transcriptome). | Identifying differentially expressed genes in response to treatment. frontiersin.org |

| Mass Spectrometry | Identifies and quantifies proteins on a large scale (proteome). | Profiling serum proteins to find biomarkers of drug response. researchgate.netnih.gov |

In Vitro Experimental Models in Sarcoursodeoxycholic Acid Research

Cell Line-Based Mechanistic Studies

Cell lines are immortalized cells that can be cultured continuously in a laboratory setting. They provide a consistent and reproducible system for studying the specific molecular pathways affected by SUDCA. While a wide array of cell lines are available for various research purposes, specific studies focusing on SUDCA's effects often utilize hepatic cell lines due to the liver's central role in bile acid metabolism.

Commonly used cell lines in liver-related research include:

HepG2: A human hepatoblastoma cell line that retains many differentiated hepatic functions. nih.gov

HepaRG: A human hepatic progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells, offering a model for studying both cell types. dntb.gov.uaspringernature.comresearchgate.net

NCI-H295R: A human adrenocortical carcinoma cell line. mdpi.com

MTT: A mouse pheochromocytoma-derived cell line. mdpi.com

These cell lines enable researchers to conduct high-throughput screening and detailed mechanistic studies on the effects of SUDCA on cellular processes such as gene expression, protein activity, and metabolic function. For example, studies might investigate how SUDCA modulates the expression of genes involved in bile acid synthesis and transport.

Table 1: Examples of Cell Lines in Hepatic and Related Research

| Cell Line | Origin | Common Applications in Liver Research |

| HepG2 | Human Hepatoblastoma | Studies on liver metabolism, toxicity, and bile acid synthesis. nih.govresearchgate.net |

| HepaRG | Human Hepatic Progenitor | Modeling drug metabolism, cholestasis, and hepatotoxicity. dntb.gov.uaspringernature.comresearchgate.netfrontiersin.org |

| NCI-H295R | Human Adrenocortical Carcinoma | Used in studies of adrenal function and steroidogenesis. mdpi.com |

| MTT | Mouse Pheochromocytoma | Investigating aggressive tumors and co-culture models. mdpi.com |

Primary Cell Culture Systems (e.g., Hepatocyte Models)

Primary cells are isolated directly from living tissue and have a finite lifespan in culture. coriell.org Primary human hepatocytes (PHHs) are considered the gold standard for in vitro liver studies because they closely mimic the functions of the liver in the body. atcc.orglonzabio.jp

Key applications of primary hepatocytes in research include:

Drug Metabolism and Pharmacokinetics: PHHs express active cytochrome P450 (CYP) enzymes, crucial for metabolizing many drugs. atcc.orglonzabio.jp

Bile Acid Metabolism: They are used to study the synthesis, transport, and regulation of bile acids, making them invaluable for investigating conditions like cholestasis. atcc.org

Disease Modeling: PHHs can be used to model liver diseases such as non-alcoholic fatty liver disease (NAFLD) and to screen potential therapies. atcc.org

Despite their advantages, the use of primary hepatocytes can be limited by factors such as donor variability and their limited lifespan in culture.

Advanced In Vitro Systems for Functional Analysis

To overcome the limitations of traditional 2D cell culture, more complex in vitro models have been developed that better replicate the physiological environment of tissues and organs.

Microphysiological systems (MPS), often referred to as "organs-on-a-chip," are microfluidic devices that culture cells in a continuously perfused environment, mimicking the physiological conditions of an organ. mdpi.comnih.govaltex.org These systems allow for the study of organ-level functions and complex cell-cell interactions in a controlled setting. mdpi.comnih.gov

Key features and applications of liver-on-a-chip models include:

Mimicking Liver Architecture: These systems can incorporate different liver cell types to recreate the liver's microarchitecture.

Studying Bile Acid Dynamics: They have been used to evaluate bile acid synthesis and secretion, providing insights into cholestasis. nih.govnih.gov

Drug Toxicity and Efficacy Testing: MPS are valuable for predicting drug-induced liver injury and assessing the efficacy of therapeutic compounds. frontiersin.org

For example, a bile duct-on-a-chip has been developed to model the barrier function of the biliary epithelium and to study the effects of bile acids like glycochenodeoxycholic acid. nih.govnih.govbiologists.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, allow cells to grow and interact with each other in a more physiologically relevant manner than in 2D cultures. ibidi.com Cells in 3D models exhibit different gene expression profiles and metabolic activities compared to their 2D counterparts. researchgate.netfrontiersin.org

Advantages of 3D culture models in liver research include:

Improved Cell Function: Hepatocytes cultured as spheroids maintain their metabolic functions for longer periods. dntb.gov.uaspringernature.comresearchgate.net

Modeling Disease: 3D models can be used to create more accurate representations of liver diseases. dntb.gov.uafacellitate.com For instance, hepatic spheroids have been used to study drug-induced cholestasis by co-exposing them to compounds and bile acid mixtures. dntb.gov.uaresearchgate.net

High-Throughput Screening: The development of techniques for forming uniform spheroids has enabled their use in high-throughput screening for drug discovery. facellitate.com

Table 2: Comparison of Advanced In Vitro Models

| Model Type | Description | Advantages in Liver Research |

| Microphysiological Systems (MPS) | Microfluidic devices that mimic organ-level physiology. mdpi.comnih.govaltex.org | Allows for dynamic perfusion, co-culture of different cell types, and study of organ-level responses. nih.govnih.gov |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. ibidi.com | More accurately reflects cell-cell interactions and in vivo-like cell function; suitable for long-term studies and disease modeling. dntb.gov.uaspringernature.comresearchgate.netresearchgate.netfrontiersin.org |

Microphysiological Systems (MPS) and Organ-on-a-Chip Technologies

Application in Lipidic Aggregate Dissolution Research (General Bile Acid Context)

Bile acids, as natural emulsifiers, play a crucial role in the digestion and absorption of lipids. This property has led to research into their potential for dissolving lipidic aggregates in other contexts, such as atherosclerotic plaques. google.comgoogle.com In vitro experiments have been conducted to demonstrate the ability of biliary compounds to penetrate and dissolve the lipid core of these plaques. google.com

While specific research on SUDCA in this area is not extensively documented in the provided results, the general principle of bile acid-mediated lipid dissolution is well-established. In vitro models for this research often involve exposing isolated atherosclerotic plaques to solutions containing bile acids and observing the subsequent dissolution of cholesterol and other lipids. google.comjustia.com This research highlights a potential, broader therapeutic application for bile acids, including synthetic derivatives like SUDCA, beyond their established roles in liver disease.

In Vivo Animal Models in Sarcoursodeoxycholic Acid Mechanistic Studies

Rodent Models for Metabolic and Molecular Investigations (e.g., Rat and Hamster Studies of Absorption and Metabolism)

Rodent models, particularly rats and hamsters, are foundational in the study of bile acid metabolism due to their well-characterized physiology, cost-effectiveness, and ease of handling. d-nb.infousamv.ro They are frequently used to investigate the fundamental processes of intestinal absorption, hepatic metabolism, and biliary secretion of novel bile acid conjugates like SUDCA.

Early studies on the sarcosine (B1681465) conjugate of ursodeoxycholic acid (sarcoUDCA or SUDCA) utilized rat and hamster models to determine its metabolic fate. researchgate.net Research demonstrated that this unnatural conjugate is effectively absorbed from the intestine and secreted into the bile intact. researchgate.net In a study using hamsters, orally administered sarcoUDCA was found to be largely resistant to deconjugation and 7-dehydroxylation, processes that can lead to the formation of more toxic bile acids like lithocholic acid (LCA). researchgate.net This resistance is a key feature distinguishing it from naturally occurring glycine (B1666218) and taurine (B1682933) conjugates.

The table below summarizes key findings from a comparative study on the administration of SUDCA in hamsters.

| Parameter | Finding | Implication for Mechanistic Studies |

| Intestinal Absorption | Effectively absorbed from the intestine. researchgate.net | Demonstrates bioavailability when administered orally. |

| Biliary Secretion | Secreted into the bile intact. researchgate.net | Suggests efficient hepatic uptake and transport without initial metabolism. |

| Metabolic Stability | Resistant to 7-dehydroxylation to lithocholic acid (LCA). researchgate.net | Highlights a key advantage over other bile acids that can be converted to hepatotoxic forms. |

| Conjugation Status | Remains largely as the sarcosine conjugate. researchgate.net | Indicates stability against intestinal bacterial hydrolases. |

These findings in rodent models were crucial in establishing the initial metabolic profile of SUDCA, suggesting its potential as a stable therapeutic agent that avoids the metabolic pathways leading to toxic byproducts. Hamsters, in particular, are considered a valuable model as their bile acid metabolism shares similarities with that of humans. nih.gov

Larger Animal Models for Complex Physiological Systems

While rodent models are excellent for initial metabolic screening, larger animal models such as pigs, dogs, and rabbits are often necessary to investigate the effects of bile acids on more complex physiological systems that better mimic human anatomy and physiology. cdnsciencepub.comnih.gov These models are particularly important for cardiovascular, pancreatic, and comprehensive digestive system studies where organ size, circulation dynamics, and metabolic rates are closer to those of humans. cdnsciencepub.comwiley.com

Pigs are an increasingly favored model in metabolic research because their gastrointestinal tract, liver physiology, and bile composition are remarkably similar to humans. wiley.comresearchgate.net In both pigs and humans, bile acids are conjugated with both glycine and taurine, and the primary bile acids are cholic acid and chenodeoxycholic acid. wiley.com This makes the pig an excellent model for studying the enterohepatic circulation and systemic signaling effects of a novel bile acid like SUDCA, particularly its influence on lipid and glucose metabolism. nih.gov For instance, studies in neonatal pigs have been used to investigate the development of the FXR-FGF19 signaling axis, a critical pathway in bile acid homeostasis that is also present in humans. nih.gov

The table below outlines the characteristics of various large animal models used in bile acid research.

| Animal Model | Relevant Physiological Features | Potential Application for SUDCA Research |

| Pig | Similar GI tract anatomy and physiology to humans. researchgate.net Bile composition (glycine/taurine conjugates) is similar to humans. wiley.com Expresses FGF19 (like humans) vs. FGF15 in rodents. nih.gov | Investigating enterohepatic circulation, impact on gut-liver signaling (FXR-FGF19 axis), and effects on complex metabolic syndromes. researchgate.netnih.gov |

| Dog | Traditionally used in pharmaceutical development. wiley.com Well-characterized metabolic pathways. | Studying long-term systemic effects and cardiovascular parameters following SUDCA administration. |

| Rabbit | Sensitive to cholesterol and used in atherosclerosis research. core.ac.uk | Evaluating the influence of SUDCA on cholesterol metabolism and the development of diet-induced hyperlipidemia. |

The use of these larger models allows for more complex surgical procedures, repeated sampling, and the evaluation of therapeutic interventions in a system that more closely mirrors human disease states, providing crucial data before advancing to clinical trials. cdnsciencepub.com

Genetically Engineered Animal Models for Pathway Elucidation

Genetically engineered mouse models, including knockout and transgenic "humanized" models, are powerful tools for dissecting the specific molecular pathways involved in bile acid homeostasis and action. nih.govnih.gov These models have been instrumental in identifying the roles of specific transporters, enzymes, and nuclear receptors in bile acid metabolism. nih.gov Their use would be critical in elucidating the precise mechanism of action of SUDCA.

For example, to understand how SUDCA is transported, researchers could use knockout mice lacking specific bile acid transporters.

Slc10a2 (Asbt) knockout mice: These mice lack the primary transporter for bile acid reabsorption in the ileum. nih.govcyagen.com Studying SUDCA in this model would clarify its dependence on this transporter for intestinal uptake.

Oatp1a/1b knockout mice: These mice have deficiencies in key hepatic uptake transporters. jci.orgjci.org Administering SUDCA to these animals could reveal its pathway into hepatocytes.

Abcb11 (Bsep) knockout mice: Lacking the primary bile salt export pump, these mice are used to study cholestasis. researchgate.netresearchfeatures.com This model could be used to determine if SUDCA is a substrate for BSEP and if it can mitigate liver injury in cholestatic conditions. researchfeatures.com

Furthermore, "humanized" mouse models, where a mouse gene is replaced with its human counterpart or where the liver is repopulated with human hepatocytes, offer an even more translationally relevant system. plos.orgresearchgate.net A mouse model with a humanized bile acid profile (e.g., through knockout of Cyp2c70, the enzyme responsible for mouse-specific muricholic acids) could provide deeper insights into how SUDCA would behave in the human metabolic context. researchgate.net

The table below lists some key genetically engineered mouse models and their relevance for bile acid research.

| Gene Knockout Model | Key Phenotype/Function of Gene | Relevance for SUDCA Mechanistic Studies |

| Cyp7a1-KO | Lacks the rate-limiting enzyme for the classical bile acid synthesis pathway. nih.gov | To study the effect of SUDCA on a system with altered native bile acid synthesis. |

| Slc10a2 (Asbt)-KO | Defective ileal bile acid reabsorption, leading to increased fecal excretion. cyagen.com | To determine the role of ASBT in the intestinal absorption and enterohepatic circulation of SUDCA. |

| Oatp1a/1b-KO | Impaired hepatic uptake of unconjugated bile acids and other organic anions. jci.orgjci.org | To identify the specific transporters responsible for the hepatic clearance of SUDCA from the blood. |

| Abcb11 (Bsep)-KO | Impaired canalicular secretion of bile salts, a model for cholestatic liver disease. researchgate.net | To test if SUDCA is a substrate for BSEP and to evaluate its potential protective effects in cholestasis. |

| Cyp2c70-KO | Lacks mouse-specific muricholic acids, resulting in a more "human-like" hydrophobic bile acid pool. researchgate.net | To assess the metabolism and efficacy of SUDCA in a more translationally relevant bile acid environment. |

These sophisticated models allow researchers to ask highly specific questions about the interaction of SUDCA with individual components of the metabolic machinery, providing a level of detail unattainable in other systems. nih.govnih.gov

Structure Activity Relationship Sar Studies of Sarcoursodeoxycholic Acid and Analogues

Elucidating Structural Determinants of Biological Activity

The biological activity of sarcoursodeoxycholic acid, a synthetic conjugated bile acid, is intrinsically linked to its unique chemical architecture. Key structural features that determine its activity profile include the stereochemistry of the steroid nucleus, the nature of the substituent groups, and the properties of the amino acid conjugate.

This compound is the N-acyl conjugate of ursodeoxycholic acid (UDCA) with sarcosine (B1681465) (N-methylglycine). An important characteristic of this synthetic analogue is its resistance to deconjugation and dehydroxylation. nih.gov This stability is a key determinant of its biological activity, as it allows the molecule to remain intact as it undergoes enterohepatic circulation. nih.govsnmjournals.org In contrast, naturally occurring glycine (B1666218) and taurine (B1682933) conjugates of bile acids can be deconjugated by gut bacteria.

The parent molecule, UDCA, is a hydrophilic secondary bile acid. mdpi.com Its hydrophilicity is a result of the number and position of its hydroxyl groups. frontiersin.org The conjugation of UDCA with sarcosine to form SUDCA alters its physicochemical properties, such as its pKa' and critical micellization concentration, which in turn influences its biological interactions. nih.gov For instance, the pKa' of cholylsarcosine (B1249305), a related compound, is 3.7, which is slightly lower than that of the naturally occurring cholylglycine (3.9). nih.gov

Studies on various bile acid analogues have highlighted the importance of specific structural modifications. For example, in a series of cholic acid and deoxycholic acid amides conjugated with α-cyanostilbene derivatives, the presence of electron-donating groups on the stilbene (B7821643) moiety was found to enhance anticancer activity. mdpi.com While not directly involving this compound, these findings underscore the principle that modifications at the conjugation moiety can significantly impact biological outcomes.

The table below summarizes the biological activities of some relevant bile acid analogues, providing insights into the structural requirements for activity.

| Compound/Analogue | Modification | Key Biological Finding | Reference |

| This compound (SUDCA) | UDCA conjugated with sarcosine | Resistant to deconjugation and dehydroxylation. | nih.gov |

| Cholylsarcosine | Cholic acid conjugated with sarcosine | Suppresses cholesterol and bile acid biosynthesis; resistant to deconjugation. | nih.govnih.gov |

| UDCA-glutamate | UDCA conjugated with glutamic acid | Reduced intestinal absorption, leading to increased colonic delivery of UDCA. | iiarjournals.org |

| Tauroursodeoxycholic acid (TUDCA) | UDCA conjugated with taurine | Exhibits neuroprotective effects. | mdpi.com |

| Cholic acid α-cyanostilbene amides | Cholic acid conjugated with α-cyanostilbene derivatives | Showed anticancer activity, influenced by substituents on the cyanostilbene moiety. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

A significant area of QSAR study for bile acid analogues has been their activity as agonists for the TGR5 receptor, a G-protein-coupled receptor involved in various metabolic processes. A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 43 bile acid derivatives to understand their interaction with TGR5. nih.gov This study utilized molecular field analysis (MFA) to correlate the 3D properties of the molecules with their TGR5 agonist activity. nih.gov

The resulting 3D-QSAR model demonstrated a strong correlation between the molecular interaction fields of the bile acid scaffold and their biological activity. nih.gov Key findings from such models indicate that steric and hydrophobic fields around the C-24 position of the steroid nucleus have a significant influence on the interaction of bile acid conjugates with transporters like the apical sodium-dependent bile acid transporter (ASBT). acs.org

For instance, in a study of aminopyridine conjugates of chenodeoxycholic acid, QSAR models revealed that a bulky or hydrophobic substituent at the 2 or 6 position of the 3-aminopyridine (B143674) ring enhanced inhibitory activity against ASBT, while a hydrophobic group at the 5 position was detrimental. acs.org Although these studies were not performed specifically on this compound, the principles derived from them are applicable to understanding its potential interactions and guiding the design of new analogues. The relative position of the nitrogen atom and substituent groups in the conjugated moiety was also found to be a modulator of binding. acs.org

The table below outlines some of the key parameters and findings from QSAR studies on bile acid derivatives.

| QSAR Study Focus | Key Findings | Implication for this compound | Reference |

| 3D-QSAR of TGR5 agonists | Strong correlation between molecular interaction fields and TGR5 activity. | The steric and electronic properties of the sarcosine moiety likely influence TGR5 activation. | nih.gov |

| 3D-QSAR of ASBT inhibitors | Steric and hydrophobic features around the C-24 position are critical for transporter interaction. | Modifications to the sarcosine conjugate could modulate transport and bioavailability. | acs.org |

| Aminopyridine conjugates of chenodeoxycholic acid | Substituent position on the pyridine (B92270) ring affects ASBT inhibition. | The position of the methyl group in sarcosine is likely important for its activity profile. | acs.org |

Molecular Docking and Computational Chemistry Approaches

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. europeanreview.org This technique is widely used in drug design to understand the interactions between a ligand, such as this compound, and its protein target at the molecular level.

Docking studies of ursodeoxycholic acid and its analogues have provided valuable insights into their binding modes with various biological targets. For example, molecular docking of UDCA and its analogues with large conductance Ca2+-activated K+ (BK(Ca)) channels suggested that the C3 quasi-axial α-OH group and the C24 carboxyl function are important for maximizing channel activity. nih.gov The primary amino acids involved in the interaction were identified as TYR332, GLU388, and GLY333. europeanreview.org

In the context of TGR5 activation, docking studies have helped to elucidate the structural basis for the selectivity of different bile acids. While specific docking studies on this compound are not widely reported, studies on other UDCA conjugates can provide a model for its potential interactions.

Computational chemistry approaches, including molecular dynamics simulations, can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-receptor complex over time. These methods can help to predict the stability of the binding and the conformational changes that occur upon ligand binding.

The following table summarizes the findings from molecular docking studies of relevant bile acid analogues.

| Ligand | Target Protein | Key Interacting Residues | Predicted Outcome | Reference |

| Lithocholic acid | BK(Ca) channel | TYR332, GLU388, GLY333 | Increased channel activity | europeanreview.org |

| Deoxycholic acid | BK(Ca) channel | TYR332, GLU388, GLY333 | Increased channel activity | europeanreview.org |

| Cholanic acid derivatives | EphA2 receptor | Not specified | Antagonism of the receptor | researchgate.net |

Impact of Conjugation Site and Moiety on Activity Profile

The conjugation of bile acids with amino acids at the C-24 position is a key metabolic process that significantly alters their physicochemical and biological properties. mdpi.com The nature of the conjugated amino acid can have a profound impact on the activity profile of the resulting molecule.

This compound is unique in its conjugation to sarcosine. A study on cholylsarcosine demonstrated that this N-methylated amino acid conjugate is resistant to enzymatic deconjugation in the intestine. nih.govnih.gov This is a significant advantage over naturally occurring glycine and taurine conjugates, which can be cleaved by gut microbiota, altering their activity and bioavailability. The synthesis of sarcosylthis compound, a di-sarcosine conjugate, has also been reported, highlighting the potential for further modifications at this site. nih.gov

Studies comparing different amino acid conjugates of UDCA have revealed distinct biological outcomes. For example, conjugation of UDCA with L-glutamic acid (UDCA-Glu) was shown to reduce its absorption in the small intestine, leading to a higher concentration of UDCA in the colon. iiarjournals.org This suggests that UDCA-Glu could be a prodrug for targeted delivery of UDCA to the colon. iiarjournals.org

In another comparative study, the neuroprotective effects of UDCA and tauroursodeoxycholic acid (TUDCA) were evaluated in models of retinal degeneration. mdpi.com While both compounds showed protective effects, the study aimed to determine if they regulate similar signaling pathways. mdpi.com

The choice of conjugation moiety can also influence the interaction with bile acid transporters. For instance, QSAR studies on aminopyridine conjugates of chenodeoxycholic acid showed that the structure of the conjugate significantly affects its ability to inhibit the apical sodium-dependent bile acid transporter (ASBT). acs.org

The table below compares the effects of different amino acid conjugations on the properties of ursodeoxycholic acid.

| Conjugated Moiety | Key Impact on UDCA | Potential Therapeutic Implication | Reference |

| Sarcosine | Resistance to deconjugation. | Sustained biological activity during enterohepatic circulation. | nih.govnih.gov |

| L-Glutamic acid | Reduced small intestinal absorption. | Targeted delivery to the colon. | iiarjournals.org |

| Taurine | Neuroprotective effects. | Treatment of neurodegenerative and retinal diseases. | mdpi.com |

| Sarcosylsarcosine | Further modification of the conjugate. | Potential for altered activity and delivery profiles. | nih.gov |

Analytical Methodologies for Sarcoursodeoxycholic Acid and Its Metabolites in Biological Matrices

Sample Preparation Techniques for Complex Biological Samples

The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. chromatographyonline.comwisdomlib.org The choice of technique depends on the nature of the biological sample (e.g., plasma, urine, tissue) and the physicochemical properties of SUDCA and its metabolites. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org In the context of SUDCA analysis, LLE is employed to extract the relatively non-polar bile acid from the aqueous biological matrix into an organic solvent. rsc.orgijettjournal.org The selection of the organic solvent is critical and is based on the polarity of SUDCA and its metabolites. Common solvents include ethers, esters, and chlorinated hydrocarbons. utwente.nl The efficiency of the extraction can be influenced by adjusting the pH of the aqueous phase to suppress the ionization of the carboxylic acid group of SUDCA, thereby increasing its partitioning into the organic layer. youtube.com

Key steps in a typical LLE procedure for SUDCA analysis include:

Mixing the biological sample with an appropriate organic solvent.

Vigorous shaking to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

Separation of the two liquid phases, often by centrifugation.

Collection of the organic layer containing SUDC.

Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the subsequent analytical technique. wikipedia.orgyoutube.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a chromatographic technique used for sample clean-up and concentration. wikipedia.orgchromatographyonline.com It utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to selectively retain the analyte of interest from the liquid sample. specartridge.com The analyte is then eluted with a small volume of a strong solvent. chromatographyonline.com

For the analysis of SUDCA, a C18-bonded silica (B1680970) sorbent is commonly used in a reversed-phase SPE mode. chromatographyonline.com The non-polar C18 groups interact with the non-polar steroid nucleus of SUDCA, retaining it on the sorbent while polar matrix components pass through.

A typical SPE procedure for SUDCA analysis involves the following steps:

Conditioning: The sorbent is activated with a non-polar solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix (e.g., water). sigmaaldrich.com

Loading: The pre-treated biological sample is passed through the SPE cartridge.

Washing: The cartridge is washed with a weak solvent to remove any remaining interfering substances. sigmaaldrich.com

Elution: The retained SUDCA and its metabolites are eluted with a small volume of a strong organic solvent, such as methanol (B129727) or acetonitrile (B52724). sigmaaldrich.com

| SPE Step | Purpose | Typical Solvents |

| Conditioning | To activate the sorbent for analyte retention. | Methanol, Acetonitrile |

| Equilibration | To create a chemical environment suitable for sample loading. | Water, Buffer |

| Sample Loading | To apply the sample to the sorbent. | Pre-treated biological sample |

| Washing | To remove interfering compounds. | Water, Low-percentage organic solvent |

| Elution | To recover the analyte from the sorbent. | Methanol, Acetonitrile, or other strong organic solvents |

Protein Precipitation

For biological samples with high protein content, such as plasma or serum, protein precipitation is a necessary step to prevent interference with the analytical column and detection system. wisdomlib.orgthermofisher.com Proteins can be precipitated by adding an organic solvent, an acid, or a salt. mdpi.comtudublin.ie

Organic Solvents: Acetonitrile and methanol are commonly used to precipitate proteins. creative-proteomics.com They work by reducing the dielectric constant of the solution, which decreases the solubility of the proteins. nih.gov

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are effective protein precipitating agents. creative-proteomics.com They cause proteins to denature and aggregate.

Salting Out: High concentrations of salts, such as ammonium (B1175870) sulfate, can also be used to precipitate proteins. tudublin.ie

The choice of precipitating agent should be carefully considered to ensure that SUDCA and its metabolites remain in the supernatant and are not co-precipitated with the proteins. mdpi.com After precipitation, the sample is centrifuged to pellet the precipitated proteins, and the clear supernatant containing the analytes is collected for analysis. nih.gov

| Precipitation Method | Reagent | Mechanism |

| Organic Solvent | Acetonitrile, Methanol | Reduces the dielectric constant of the solution. nih.gov |

| Acid Precipitation | Trichloroacetic Acid (TCA), Perchloric Acid (PCA) | Causes protein denaturation and aggregation. |

| Salting Out | Ammonium Sulfate | Reduces protein solubility through high salt concentration. tudublin.ie |

Chromatographic Separation Techniques

Chromatography is a powerful analytical technique used to separate complex mixtures into their individual components. wikipedia.orgrsc.org The choice of chromatographic method is critical for achieving the necessary resolution and sensitivity for the analysis of SUDCA and its structurally similar metabolites.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of bile acids, including SUDCA. nih.gov It offers high resolution, sensitivity, and versatility. researchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for bile acid analysis. It employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the bile acids and the stationary phase. More hydrophobic bile acids are retained longer on the column. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. chromatographyonline.comjapsonline.com Gradient elution, where the composition of the mobile phase is changed during the run, is often used to achieve optimal separation of a wide range of bile acids with varying polarities. phcogj.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm), allowing for faster separations and higher resolution compared to conventional HPLC. researchgate.net The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.

The detection of SUDCA and its metabolites after HPLC separation is typically achieved using mass spectrometry (MS), which provides high sensitivity and specificity. nih.gov

| Parameter | RP-HPLC | UHPLC |

| Stationary Phase | C18 or C8 bonded silica | C18 or C8 bonded silica |

| Particle Size | 3-5 µm | < 2 µm |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Acetonitrile/Methanol and Water/Buffer |

| Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since bile acids, including SUDCA, are not volatile, they require a derivatization step to convert them into volatile esters or ethers before GC analysis. thermofisher.com Silylation is a common derivatization method for amino acids and other polar compounds. thermofisher.com

The derivatized bile acids are then separated on a capillary column, typically with a non-polar stationary phase. researchgate.net The separation is based on the boiling points and polarities of the derivatized compounds. notulaebotanicae.ro Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. nih.gov GC-MS provides high sensitivity and structural information, making it a valuable tool for identifying and quantifying SUDCA and its metabolites. nih.gov

While GC offers high resolution, the need for derivatization can be a drawback as it adds an extra step to the sample preparation process and can potentially introduce variability.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) has become an indispensable tool for the structural analysis of unknown compounds in the gas phase. nih.govmdpi.com It works by converting molecules into ions, which can then be manipulated and detected. nih.govmdpi.com High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular weight of intact ions, enabling the assignment of a molecular formula with a high degree of confidence. nih.govmdpi.com Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the initial ions and analyzing the resulting product ions. nih.govmdpi.com

LC-MS/MS and GC-MS for Quantification and Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary method for the quantitative analysis of drugs and their metabolites in biological samples. nih.govbioanalysis-zone.com This technique offers high specificity, sensitivity, and throughput. nih.gov It is considered the gold standard for analyzing bile acid profiles in biological fluids like serum. mdpi.com LC-MS/MS methods have been developed for the simultaneous quantification of multiple bile acid species. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for identifying and quantifying small-molecule metabolites, including bile acids, in biological samples. nih.govshimadzu.com Due to the low volatility of bile acids, a derivatization step is necessary before GC-MS analysis. shimadzu.com GC-MS is often employed when reliable separation of structurally similar compounds is required. shimadzu.com

The characterization of sarcoursodeoxycholic acid and its metabolites often involves these mass spectrometric techniques. For instance, in vitro studies using liver microsomes have been used to investigate the metabolic pathways of related bile acids like ursodeoxycholic acid (UDCA). nih.govmdpi.com In these studies, metabolites were identified using techniques like squared energy-resolved mass spectrometry (ER²-MS), which aids in the identification of isomeric metabolites. nih.govmdpi.com Twenty metabolites of UDCA were identified, including products of hydroxylation, oxidation, epimerization, and subsequent glucuronidation and sulfation. nih.govmdpi.com

Table 1: LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Setting |

| Chromatography System | Ultra High Performance Liquid Chromatography (UHPLC) |

| Mass Spectrometer | Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for bile acids |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Mobile Phase A | Typically an aqueous solution with a modifier like formic acid or ammonium acetate |

| Mobile Phase B | An organic solvent such as acetonitrile or methanol with a similar modifier |

| Column | Reversed-phase, such as a C18 column |

| Data Analysis | Peak area ratios of the analyte to an internal standard are used for quantification |

Chemical Ionization Mass Spectrometry for Structural Elucidation

Chemical ionization (CI) is a soft ionization technique used in mass spectrometry that produces less fragmentation than electron ionization (EI). taylorfrancis.comroutledge.com This often results in a more prominent molecular ion peak, which is useful for determining the molecular weight of an analyte. taylorfrancis.comroutledge.com CI mass spectrometry has been utilized in the characterization of synthesized bile acid conjugates. For example, the chemical ionization mass spectrum was used to characterize a sarcosylsarcosine conjugate of ursodeoxycholic acid that was formed as a byproduct during the synthesis of this compound. nih.gov This technique helped in the structural elucidation of the synthesized compound. nih.gov The choice of reagent gas in CI-MS can influence the fragmentation pattern and provide specific structural information. taylorfrancis.comroutledge.com

Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a process used to modify an analyte to make it more suitable for a particular analytical method. jfda-online.com For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like bile acids. jfda-online.commdpi.com In high-performance liquid chromatography (HPLC), derivatization can be used to add a chromophore or fluorophore to the analyte, enhancing its detectability. journalajacr.commyfoodresearch.com

Silylation for GC-MS

Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. chalmers.segcms.cz This process reduces the polarity and hydrogen bonding of the compound, thereby increasing its volatility for GC analysis. gcms.cz For bile acids, which contain hydroxyl and carboxyl groups, silylation is a necessary step for GC-MS analysis. shimadzu.com

Various silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being common choices. mdpi.com The resulting TMS derivatives of bile acids are then amenable to separation and detection by GC-MS. shimadzu.comchalmers.se However, the stability of TMS derivatives can be a concern, and they are sensitive to moisture.

Table 2: Common Silylating Reagents for GC-MS

| Reagent | Abbreviation | Common Applications |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of alcohols, phenols, carboxylic acids, amines |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatization of a wide range of compounds, including amino acids and organic acids |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives, less moisture sensitive |

Acylation and Alkylation

Acylation and alkylation are other derivatization strategies used to modify analytes for chromatographic analysis. jfda-online.com

Acylation involves the introduction of an acyl group into a molecule. For compounds with active hydrogens like alcohols, phenols, and amines, acylation can improve their chromatographic properties. jfda-online.com Fluoroacyl derivatives, for instance, can significantly increase volatility. jfda-online.com

Alkylation is the process of adding an alkyl group. mdpi.com For acidic compounds like carboxylic acids, esterification (a type of alkylation) is a common method to create more volatile derivatives for GC analysis. gcms.cz For example, methyl chloroformate (MCF) has been used for the derivatization of amino and non-amino organic acids. nih.gov In the context of bile acid analysis by GC-MS, a two-step derivatization involving methylation of the carboxyl group followed by silylation of the hydroxyl groups is often employed. shimadzu.com Alkylation can also be used in proteomics to modify cysteine residues in proteins before mass spectrometry analysis. nih.govthermofisher.com

Fluorescent Derivatization for HPLC

For analytes that lack a native chromophore or fluorophore, derivatization with a fluorescent reagent can significantly enhance detection sensitivity and selectivity in HPLC. myfoodresearch.comnih.gov This is particularly useful for the analysis of carboxylic acids. nih.gov The derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). jasco-global.com

A variety of fluorescent derivatizing agents are available, including coumarin (B35378) derivatives, which are known to be highly sensitive fluorophores. nih.govnih.gov For instance, 3-bromoacetyl coumarin has been used for the derivatization of perfluorinated carboxylic acids for HPLC analysis with fluorescence detection. nih.gov Other common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent adducts. myfoodresearch.comchromatographyonline.com This approach allows for the detection of very low concentrations of the derivatized analytes. measurlabs.com

Table 3: Common Fluorescent Derivatization Reagents for HPLC

| Reagent | Abbreviation | Target Functional Group(s) |

| o-Phthalaldehyde | OPA | Primary amines |

| Dansyl Chloride | Primary and secondary amines, phenols | |

| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Primary and secondary amines |

| Coumarin Derivatives | - | Carboxylic acids, thiols |

| Monobromobimane | mBBr | Thiols |

Quantitative Analysis and Validation in Biological Matrices

The accurate quantification of this compound (SUDCA) and its metabolites in biological matrices such as plasma, serum, urine, and tissue is fundamental to understanding its pharmacokinetic profile, metabolic fate, and physiological effects. The development of robust and reliable analytical methods is essential for obtaining high-quality data in preclinical and clinical research. europa.eu These methods must be rigorously validated to ensure they are fit for their intended purpose. europa.eu

The primary analytical techniques employed for the quantification of bile acids, including SUDCA, are liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and to a lesser extent, high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is widely considered the gold standard for bile acid analysis in biological fluids due to its exceptional sensitivity, specificity, and high-throughput capabilities. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. nih.gov Sample preparation for LC-MS/MS analysis in matrices like plasma or serum typically involves a protein precipitation step, often using a solvent like acetonitrile or methanol, followed by centrifugation. wiley.commdpi.com For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the analytes. mdpi.com The method allows for the simultaneous quantification of multiple bile acids and their conjugated metabolites within a single analytical run. nih.govwiley.com

Gas Chromatography-Mass Spectrometry (GC-MS):